Aluminum films are critical in various technological applications, particularly in electronics, due to their excellent electrical conductivity and resistance to corrosion. The chemical vapor deposition (CVD) of aluminum using precursors such as dimethylethylamine alane (DMEAA) is a process of significant interest. This method allows for the controlled deposition of aluminum onto various substrates, which is essential for the fabrication of microelectronic devices. The studies under review explore the deposition mechanisms, the influence of temperature and substrate on growth behaviors, and the potential for a two-step writing process in the CVD of aluminum from DMEAA123.
The deposition of aluminum from DMEAA involves several steps, starting with the dissociation of DMEAA into dimethylethylamine and alane. This dissociation occurs even at room temperature and is accelerated at higher temperatures. The alane produced then rapidly degrades, potentially forming aluminum particles. The dissociation reaction is first-order with an activation energy of about 9.56 kcal/mol. Interestingly, the presence of hydrogen as a carrier gas slows down the dissociation compared to argon. The deposition rate of aluminum is also affected by the substrate temperature, with a decrease observed above 150°C due to rapid gas-phase decomposition of DMEAA2.
In the context of pyrolytic laser-assisted CVD, high purity aluminum lines with resistivity close to that of bulk aluminum can be achieved. The operating conditions, such as laser power and substrate choice, significantly affect the material properties of the deposited aluminum. The study demonstrates a novel two-step writing process that involves rapid laser nucleation followed by selective CVD of aluminum on the patterned substrate. This process takes advantage of the nucleation behavior observed on different substrates like Pt, Au, W, and Si, highlighting the importance of thermal and nucleation effects in the laser writing process1.
The application of aluminum films deposited via CVD from DMEAA is vast, particularly in the microelectronics industry. The ability to deposit aluminum on different substrates with controlled incubation times and growth rates is crucial for the fabrication of integrated circuits and other electronic components. For instance, on Si and SiO2 substrates, the incubation time and nucleation activation energies vary with temperature, affecting the growth rate of the aluminum films. On TiN substrates, however, no incubation time is observed, and the growth rate reaches a maximum of 600 nm/min. The growth activation energies on these substrates are also influenced by their conductivity. Additionally, the texture of the aluminum film can be modified by the orientation of the TiN substrate and the thickness of the aluminum, which is important for optimizing the film's electrical properties. The application of a bias to the Si substrate during deposition can improve the degree of Al(111) texture, leading to denser films with lower resistivity3.
CAS No.: 76-06-2
CAS No.: 7119-89-3
CAS No.: 6505-30-2
CAS No.: 5863-51-4
CAS No.: 1246815-51-9
CAS No.: 560-53-2